
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with (S)-4-isobutyl-2-oxazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its unique properties:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and ability to form highly stable and selective complexes with metals. This makes it particularly valuable in asymmetric synthesis, where enantioselectivity is crucial.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m0/s1 |
Clé InChI |
ARSXDXCDQDZGBT-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC(C)C |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


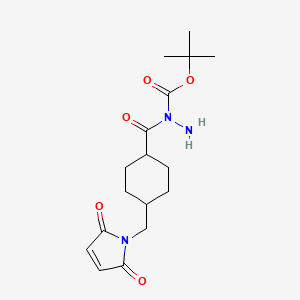
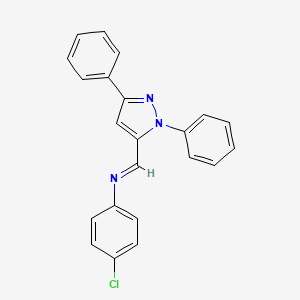

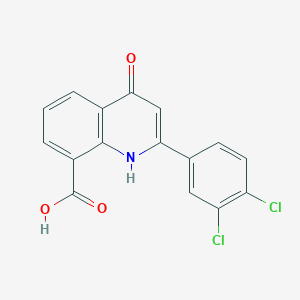

![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)

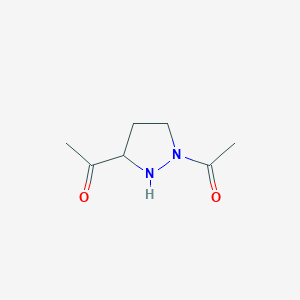

![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)

![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
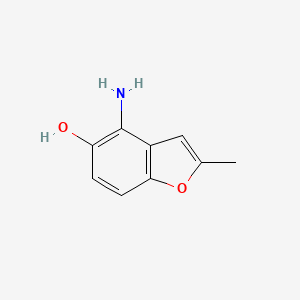
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
